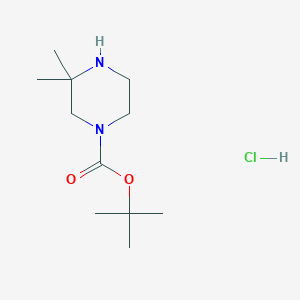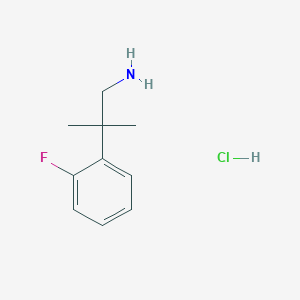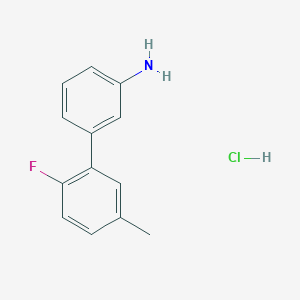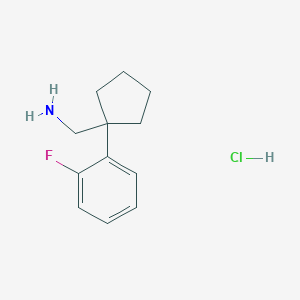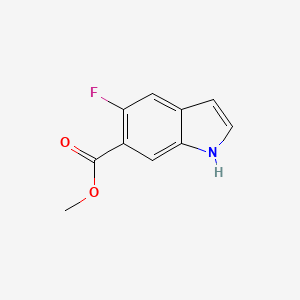
5-フルオロ-1H-インドール-6-カルボン酸メチル
説明
“Methyl 5-fluoro-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-1H-indole-6-carboxylate” consists of a methyl ester group attached to the 6-carboxylate position of a 5-fluoro-1H-indole .Physical and Chemical Properties Analysis
“Methyl 5-fluoro-1H-indole-6-carboxylate” is a white to pale cream to cream to yellow to orange to brown crystalline powder . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .科学的研究の応用
抗ウイルス剤
5-フルオロ-1H-インドール-6-カルボン酸メチル: 誘導体は、抗ウイルス活性を評価するために合成されています。これらの化合物は、インフルエンザAウイルスやコクサッキーB4ウイルスなどのさまざまなウイルスに対して阻害効果を示しています。 誘導体は特に強力であり、IC50値は強力な抗ウイルス活性を示しています .
抗炎症アプリケーション
インドール誘導体は、5-フルオロ-1H-インドール-6-カルボン酸メチル構造を持つものも含め、抗炎症作用を有することが知られています。 これらの化合物は、炎症性経路を標的とする新しい薬剤の開発に使用でき、関節炎などの慢性炎症性疾患の治療の可能性を提供します .
抗がん研究
インドール核は、抗がん活性を持つ多くの合成薬物分子に共通の特徴です。 5-フルオロ-1H-インドール-6-カルボン酸メチル誘導体は、特定のがん細胞を標的とし、腫瘍の増殖を阻害し、化学療法剤として使用できるように設計できます。 がん治療におけるその有効性は、現在も研究されています .
抗菌活性
これらのインドール誘導体は、抗菌特性も示しており、新しい抗生物質の開発候補となっています。 これらは、さまざまな細菌や真菌病原体に対して効果的であり、抗生物質耐性の増加という懸念に対処します .
酵素阻害
5-フルオロ-1H-インドール-6-カルボン酸メチルは、酵素阻害剤の合成における反応物として使用されます。これらの阻害剤は、多くの生物学的プロセスにおいて重要な役割を果たすタンパク質キナーゼなどのさまざまな酵素を標的とすることができます。 これらの酵素を阻害すると、酵素活性が調節されていない病気の新しい治療法につながる可能性があります .
免疫調節
5-フルオロ-1H-インドール-6-カルボン酸メチルの誘導体は、免疫調節剤としての役割について研究されてきました。 これらの化合物は、免疫系を調節し、自己免疫疾患の治療効果を提供し、ワクチンの有効性を高める可能性があります .
作用機序
Target of Action
Methyl 5-fluoro-1H-indole-6-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
生化学分析
Biochemical Properties
Methyl 5-fluoro-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 5-fluoro-1H-indole-6-carboxylate, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
Methyl 5-fluoro-1H-indole-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Furthermore, Methyl 5-fluoro-1H-indole-6-carboxylate may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-fluoro-1H-indole-6-carboxylate involves its interactions with various biomolecules. This compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects downstream biological processes. For instance, Methyl 5-fluoro-1H-indole-6-carboxylate may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-fluoro-1H-indole-6-carboxylate may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to Methyl 5-fluoro-1H-indole-6-carboxylate in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 5-fluoro-1H-indole-6-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects may also be observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
Methyl 5-fluoro-1H-indole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence biological processes . Additionally, Methyl 5-fluoro-1H-indole-6-carboxylate may affect metabolic flux and the levels of key metabolites, thereby impacting cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 5-fluoro-1H-indole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For example, Methyl 5-fluoro-1H-indole-6-carboxylate may be transported into cells via specific membrane transporters, where it can exert its effects on cellular processes.
Subcellular Localization
Methyl 5-fluoro-1H-indole-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of Methyl 5-fluoro-1H-indole-6-carboxylate can affect its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
methyl 5-fluoro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDODTXPAIMYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


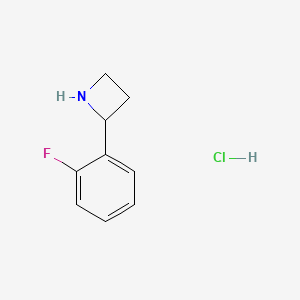
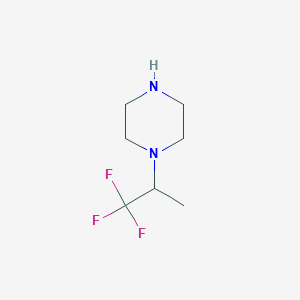
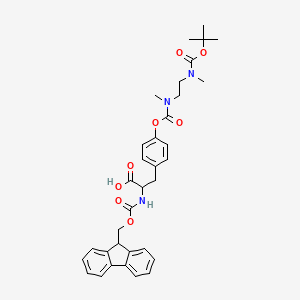
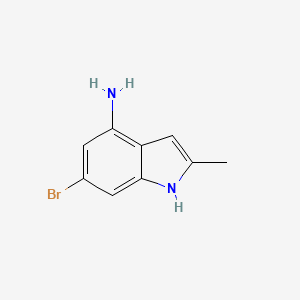

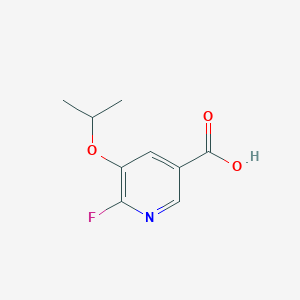
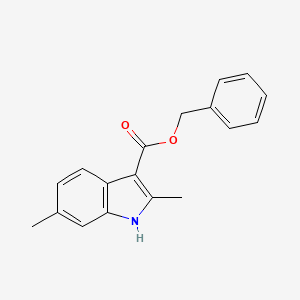
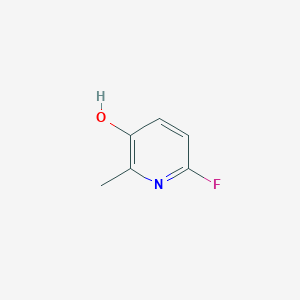
![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)
